5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound used in industrial and scientific research . It is also known as “4-Methoxybenzyl 5-bromo-2-chlorobenzamide” and has a CAS number of 701255-27-8 .
Molecular Structure Analysis
The molecular formula of this compound is C15H13BrClNO2 . The InChI key is UGBPFPJQRDBYHO-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 162-164°C. It has a molecular weight of 354.63 g/mol .科学研究应用
光动力治疗应用
- 在癌症治疗中光动力治疗的应用: Pişkin 等人 (2020) 的一项研究合成并表征了用含有席夫碱的苯磺酰胺衍生物基团取代的锌酞菁,其中包括与 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺 相似的衍生物。由于其高单线态氧量子产率和良好的荧光特性,该化合物作为癌症治疗中光动力治疗的 II 型光敏剂展示出了显著的潜力 (Pişkin, Canpolat, & Öztürk, 2020).
G 蛋白偶联受体激动剂
- GPR35 激动剂用于疼痛和炎症治疗: Wei 等人 (2018) 确定了 N-[2-(1H-四唑-5-基)苯基]苯甲酰胺衍生物的作用,这些衍生物在结构上与 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺 相似,作为有效的 G 蛋白偶联受体-35 (GPR35) 激动剂。这些化合物在疼痛、炎症和代谢疾病的治疗中显示出前景 (Wei et al., 2018).
对接研究和 COX-2 抑制
- COX-2 抑制剂的对接研究: Al-Hourani 等人 (2015) 对四唑衍生物(包括 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺)进行了对接研究和晶体结构分析。这些研究有助于了解分子在环氧合酶-2 (COX-2) 酶活性位点中的方向和相互作用,表明具有 COX-2 抑制的潜力 (Al-Hourani et al., 2015).
抗精神病药
- 作为抗精神病药的潜力: Högberg 等人 (1990) 探索了一系列苯甲酰胺作为潜在的抗精神病药。尽管没有直接提及 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺,但该研究暗示了类似结构在抑制多巴胺 D-2 受体中的潜力,这可能导致抗精神病作用 (Högberg, Ström, Hall, & Ögren, 1990).
血清素和多巴胺受体拮抗剂
- 血清素和多巴胺受体的双重拮抗剂: Hirokawa 等人 (2002) 合成了对血清素 5-HT3 和多巴胺 D2 受体表现出双重拮抗作用的苯甲酰胺。尽管该研究没有明确提及 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺,但结构相似性表明在该领域具有潜在的研究应用 (Hirokawa et al., 2002).
抗菌活性
- 抗菌应用: Rai 等人 (2009) 合成了与 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺 在结构上相关的化合物,这些化合物对各种细菌表现出显着的抗菌活性,表明在抗菌研究中具有潜在应用 (Rai et al., 2009).
镇痛药
- 潜在的镇痛应用: Bachar 和 Lahiri (2004) 报告了与 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺 相关的氯和溴取代的茚满四唑,表现出显着的镇痛活性。这表明该化合物有可能被探索作为镇痛剂 (Bachar & Lahiri, 2004).
CB1 大麻素受体的放射性示踪剂
- 用作 PET 放射性示踪剂: Katoch-Rouse 和 Horti (2003) 合成了类似于 5-溴-2-氯-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺 的化合物,这些化合物显示出作为放射性示踪剂的潜力,可用于使用正电子发射断层扫描技术研究大脑中的 CB1 大麻素受体 (Katoch-Rouse & Horti, 2003).
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
作用机制
Target of Action
The primary target of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide It is suggested that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
The exact mode of action of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide As a potential intermediate in the synthesis of sglt2 inhibitors, it may contribute to the inhibition of sglt2, a protein responsible for glucose reabsorption in the kidneys .
Biochemical Pathways
The specific biochemical pathways affected by 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide If it contributes to the synthesis of sglt2 inhibitors, it may impact the glucose reabsorption pathway in the kidneys .
Result of Action
The molecular and cellular effects of 5-bromo-2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide If it contributes to the synthesis of sglt2 inhibitors, it may result in reduced blood glucose levels by inhibiting glucose reabsorption in the kidneys .
属性
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSTWSXCIRFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。